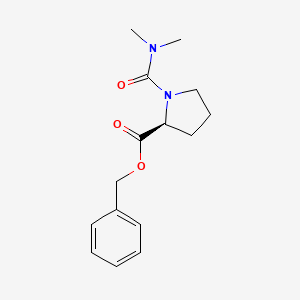

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate

Description

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl ester group at position 2 and a dimethylcarbamoyl substituent at position 1 of the pyrrolidine ring. Its stereochemistry (S-configuration at the pyrrolidine-2-carboxylate) influences its conformational and biochemical properties, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

benzyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-16(2)15(19)17-10-6-9-13(17)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKBHFFUFNJRQD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloroformate and dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized pyrrolidine derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, stereochemistry, and functional groups:

Key Observations :

- Substituent Effects : The dimethylcarbamoyl group in the target compound may enhance solubility in polar solvents compared to benzyloxy or tert-butyl substituents .

- Stereochemistry : The (2R,5R) configuration in ’s compound introduces distinct conformational rigidity compared to the S-configuration at C2 in the target compound, affecting interactions in chiral environments .

- Synthetic Yields : The methyl ester analog () was synthesized in 73% yield, suggesting that substituent bulkiness (e.g., benzyl vs. methyl) may influence reaction efficiency .

Physicochemical Properties

- Melting Points : The methyl ester analog () has a melting point of 111.3 °C, while benzyl esters (e.g., ) likely exhibit lower melting points due to increased hydrophobic character .

- Spectroscopic Data : The ester carbonyl (C=O) stretch at 1734 cm⁻¹ (IR) in is typical for pyrrolidine carboxylates; variations in substituents (e.g., dimethylcarbamoyl vs. benzyloxy) may shift this peak .

Biological Activity

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at understanding its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a dimethylcarbamoyl moiety. The stereochemistry at the pyrrolidine nitrogen is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives suggest promising antimicrobial activity, as illustrated in the following table:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 1 | 50 | Against E. coli |

| 2 | 25 | Against S. aureus |

| 3 | 100 | Against P. aeruginosa |

These findings indicate that modifications to the structure can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that certain analogs induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, compound X showed a significant reduction in cell viability in breast cancer cell lines with an IC50 value of 40 μM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which is critical for its antimicrobial and anticancer activities.

- Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study involving the testing of several derivatives against clinical isolates of Staphylococcus aureus demonstrated that compound Y had superior activity compared to standard antibiotics. The study highlighted the potential for developing new treatments for infections caused by resistant strains.

- Anticancer Research : In vitro studies on human ovarian cancer cells revealed that this compound induced significant apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.